![molecular formula C22H19ClN2O4S B2666279 1-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 922062-53-1](/img/structure/B2666279.png)

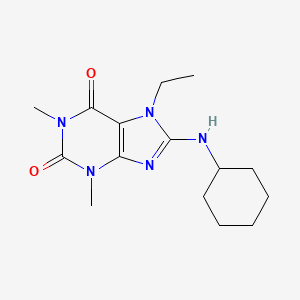

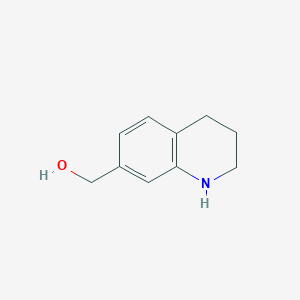

1-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide” is a derivative of dibenzo[b,f][1,4]oxazepine . Certain compounds and salts of this formula are selective inhibitors of the Dopamine D2 receptor .

Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The patent document provides some information on the synthesis of similar compounds , but specific reactions involving this compound are not detailed in the search results.Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

Research on compounds similar to 1-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide focuses on their synthesis, structural analysis, and potential applications in various fields such as material science, pharmacology, and chemistry. For example, studies on the synthesis of related methanesulfonates explore novel synthetic routes and the structural characterization of these compounds, providing insights into their chemical properties and potential uses in drug development and material science. The methanesulfonic acid catalyzed reaction and the synthesis of related methanesulfonates highlight the chemical versatility and potential for further functionalization of such compounds (Upadhyaya et al., 1997).

Photophysical Properties

Another area of interest is the study of the photophysical properties of related compounds, which can lead to applications in optoelectronics, sensors, and as fluorescence markers. For instance, the synthesis and investigation of fluorescent derivatives demonstrate their potential as fluorescent probes and in the development of new materials for photonic applications (Kauffman & Bajwa, 1993).

Antimicrobial and Anticancer Activities

Furthermore, research into the antimicrobial and anticancer activities of similar sulfonamide-linked compounds has revealed promising biological activities, which could lead to the development of new therapeutic agents. The synthesis of amido sulfonamido methane linked bis heterocycles and their evaluation for antimicrobial and anticancer activities exemplify the potential of these compounds in medicinal chemistry (Premakumari et al., 2014).

Carbonic Anhydrase Inhibition

Additionally, the development of [1,4]oxazepine-based primary sulfonamides has shown significant inhibition of human carbonic anhydrases, suggesting their utility as therapeutic agents for conditions involving these enzymes. The synthesis and evaluation of these compounds emphasize the role of the primary sulfonamide functionality in both the chemical synthesis and biological activity of these molecules (Sapegin et al., 2018).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O4S/c1-2-25-19-5-3-4-6-21(19)29-20-12-11-17(13-18(20)22(25)26)24-30(27,28)14-15-7-9-16(23)10-8-15/h3-13,24H,2,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHZFQDXRSJGKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3-Methylpiperidin-1-yl)carbonyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B2666198.png)

![N-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide](/img/structure/B2666201.png)

![Methyl 3-({2-[(2-{[2-(2-chloro-4-fluorophenoxy)acetyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate](/img/structure/B2666203.png)

![N-{1-[4-(1H-pyrazol-1-yl)benzenesulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2666210.png)

![N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2666211.png)

![2-(7-(tert-butyl)-1,3-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetamide](/img/structure/B2666213.png)